Molecular structure and properties of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide
Molecular structure and properties of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide
An In-Depth Technical Guide to the Molecular Structure and Properties of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the novel chemical entity, N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide. This molecule uniquely combines two pharmacologically significant scaffolds: the benzamide group, a cornerstone in anticonvulsant and antipsychotic drug design, and the 2-oxopyrrolidine (pyroglutamate) ring, a core feature of nootropic agents like piracetam.[1][2][3] Given the absence of extensive literature on this specific compound, this whitepaper serves as a foundational resource, postulating its physicochemical properties, outlining robust synthetic routes, predicting its spectral characteristics, and exploring its potential therapeutic applications based on well-established structure-activity relationships of its constituent moieties. Detailed experimental protocols for synthesis and characterization are provided to empower researchers to validate and expand upon these insights.
Introduction: A Rationale for a Hybrid Scaffold
In medicinal chemistry, the strategic combination of known pharmacophores is a powerful approach to developing novel therapeutic agents with potentially synergistic or multi-target activities. The title compound, N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide, represents a thoughtful hybridization of two such privileged structures.
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The Benzamide Moiety: Benzamide and its derivatives are integral to a wide array of pharmaceuticals. Their biological activities are diverse, including well-documented anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties.[4][5] The amide linker is a critical hydrogen-bonding feature, while substitutions on the benzoyl ring can fine-tune lipophilicity and target engagement.[1] The presence of this scaffold suggests potential for modulating neuronal excitability, making it a person-of-interest for central nervous system (CNS) disorders.[6][7]
-
The 2-Oxopyrrolidine (Lactam) Moiety: The 2-oxopyrrolidine ring is the defining feature of the "racetam" class of nootropic drugs, which are noted for their cognitive-enhancing effects.[3][8] Although the precise mechanism remains a subject of research, these compounds are known to modulate neurotransmitter systems and offer neuroprotective benefits.[2] The incorporation of this scaffold suggests that the target molecule may possess cognitive-enhancing or neuroprotective properties.
This guide will deconstruct N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide, providing the scientific groundwork necessary for its synthesis, characterization, and pharmacological evaluation.
Molecular Structure and Physicochemical Properties
The molecule consists of a central benzamide core where the amide nitrogen is substituted with an ethyl group, which in turn is attached to the nitrogen atom of a 2-oxopyrrolidine ring.
Caption: 2D Structure of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ | Calculated |
| Molar Mass | 232.28 g/mol | Calculated |
| Predicted XLogP3 | 0.9 - 1.5 | ChemDraw Estimation |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Synthesis and Purification
A logical and efficient synthetic pathway involves a two-step process: first, the synthesis of the key intermediate, 1-(2-aminoethyl)pyrrolidin-2-one, followed by its acylation to form the final benzamide product.
Caption: Proposed two-step synthetic workflow for the target molecule.
Step 1: Synthesis of 1-(2-aminoethyl)pyrrolidin-2-one
This intermediate can be synthesized via the lactamization of γ-butyrolactone with ethylenediamine.[9]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine γ-butyrolactone (1.0 eq.) and an excess of ethylenediamine (3.0-5.0 eq.).
-
Heating: Heat the reaction mixture to reflux (approximately 115-120 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the consumption of the γ-butyrolactone starting material.
-
Work-up: After cooling to room temperature, remove the excess ethylenediamine under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield 1-(2-aminoethyl)pyrrolidin-2-one as a white solid.[9]
Step 2: Amide Formation (Benzoylation)
The final step is the formation of the amide bond. This can be achieved through several reliable methods. Two common, high-yielding protocols are presented below.
Protocol A: Schotten-Baumann Reaction (using Benzoyl Chloride) This classic method is robust and proceeds via nucleophilic acyl substitution.[10][11]
-
Dissolution: Dissolve 1-(2-aminoethyl)pyrrolidin-2-one (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or in a biphasic system with 10% aqueous sodium hydroxide.[11]
-
Base Addition: Add a base such as triethylamine (1.2 eq.) or use the aqueous sodium hydroxide to neutralize the HCl byproduct.[10]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching & Extraction: Quench the reaction by adding a saturated solution of sodium bicarbonate. If using DCM, separate the organic layer. Wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization (e.g., from ethanol/water) or column chromatography.
Protocol B: Coupling Agent-Mediated Reaction (using EDC/DCC) This method is milder and often used for sensitive substrates, directly coupling a carboxylic acid and an amine.[12][13]
-
Activation: In a flask, dissolve benzoic acid (1.0 eq.), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.), and an optional catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous DCM or DMF. Stir at 0 °C for 20-30 minutes.
-
Amine Addition: Add a solution of 1-(2-aminoethyl)pyrrolidin-2-one (1.0 eq.) in the same solvent to the activated mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: If using EDC, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. If using DCC, filter the mixture to remove the dicyclohexylurea (DCU) byproduct before washing.[14]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes).
Structural Elucidation and Characterization
The identity and purity of the synthesized N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide must be confirmed using a suite of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data | Rationale and Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.4 ppm (t, 1H) | Amide N-H proton, triplet due to coupling with adjacent -CH₂-.[15] |
| δ ~7.8-7.9 ppm (m, 2H) | Aromatic protons ortho to the carbonyl group. | |
| δ ~7.4-7.5 ppm (m, 3H) | Aromatic protons meta and para to the carbonyl group. | |
| δ ~3.4-3.5 ppm (m, 4H) | Overlapping multiplets for the two -CH₂- groups of the ethyl linker (-N-CH₂-CH₂-N-). | |
| δ ~3.2 ppm (t, 2H) | Pyrrolidinone -CH₂- adjacent to the ring nitrogen. | |
| δ ~2.2 ppm (t, 2H) | Pyrrolidinone -CH₂- adjacent to the lactam carbonyl. | |
| δ ~1.9 ppm (p, 2H) | Central -CH₂- group of the pyrrolidinone ring. | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~174 ppm | Carbonyl carbon of the 2-oxopyrrolidinone (lactam).[15] |
| δ ~166 ppm | Carbonyl carbon of the benzamide.[5] | |
| δ ~134 ppm | Aromatic quaternary carbon (C-1 of the phenyl ring). | |
| δ ~131 ppm | Aromatic C-H (para). | |
| δ ~128 ppm | Aromatic C-H (meta). | |
| δ ~127 ppm | Aromatic C-H (ortho). | |
| δ ~48 ppm | Pyrrolidinone -CH₂- adjacent to the ring nitrogen. | |
| δ ~42 ppm | Ethyl linker -CH₂- adjacent to the pyrrolidinone nitrogen. | |
| δ ~38 ppm | Ethyl linker -CH₂- adjacent to the amide nitrogen. | |
| δ ~30 ppm | Pyrrolidinone -CH₂- adjacent to the lactam carbonyl. | |
| δ ~17 ppm | Central -CH₂- of the pyrrolidinone ring. | |
| FT-IR (KBr Pellet, cm⁻¹) | ~3300 cm⁻¹ (sharp) | N-H stretch of the secondary amide.[16][17] |
| ~3050 cm⁻¹ (weak) | Aromatic C-H stretch. | |
| ~2950 cm⁻¹ (medium) | Aliphatic C-H stretch. | |
| ~1680 cm⁻¹ (strong) | C=O stretch of the 2-oxopyrrolidinone (γ-lactam).[16][18] | |
| ~1640 cm⁻¹ (strong) | "Amide I" band: C=O stretch of the secondary benzamide.[19] | |
| ~1540 cm⁻¹ (strong) | "Amide II" band: N-H bend coupled with C-N stretch.[19] |
| Mass Spec (ESI+) | m/z = 233.13 [M+H]⁺ | Calculated for C₁₃H₁₇N₂O₂⁺ |
Potential Biological and Pharmacological Properties
The hybrid nature of N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide allows for rational hypotheses regarding its biological activity, drawing from the extensive pharmacology of its parent scaffolds.
Caption: Potential biological activities derived from the molecule's core scaffolds.
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Anticonvulsant Activity: This is a highly probable application. Many benzamide derivatives exert anticonvulsant effects by modulating voltage-gated sodium and calcium channels, which reduces excessive neuronal firing.[1] The 4-aminobenzamide substructure, in particular, is associated with potent anti-seizure activity.[7][20] Furthermore, some pyrrolidinone derivatives, including levetiracetam, are themselves powerful antiepileptic drugs.[3]
-
Nootropic (Cognition-Enhancing) Activity: The 2-oxopyrrolidinone ring is the classic "nootropic" pharmacophore.[8] Compounds containing this moiety are believed to enhance cognitive functions like learning and memory, potentially by modulating cholinergic and glutamatergic neurotransmission.[2] The target molecule could therefore be investigated for its ability to reverse chemically-induced amnesia in preclinical models.
-
Antimicrobial Activity: Both benzamide and 5-oxopyrrolidine derivatives have been reported to possess antibacterial and antifungal properties.[5][21][22] This suggests a potential secondary application for the compound and warrants screening against various pathogenic microorganisms.
Conclusion and Future Directions
N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide is a novel compound of significant interest due to its rational design combining two pharmacologically validated scaffolds. This guide has provided a robust framework for its synthesis via established chemical transformations and its characterization using standard spectroscopic methods.
Based on the known activities of its constituent parts, the molecule presents a compelling profile for investigation as a dual-action CNS agent, with primary potential as an anticonvulsant with possible cognitive-enhancing side benefits.
Future research should focus on:
-
Synthesis and Optimization: Executing the proposed synthetic routes and optimizing reaction conditions for yield and purity.
-
Pharmacological Screening: Evaluating the compound in established in-vitro and in-vivo models for anticonvulsant (e.g., maximal electroshock seizure test) and nootropic (e.g., passive avoidance test) activities.
-
Mechanism of Action Studies: Investigating the molecular targets, such as specific ion channels or neurotransmitter receptors, to elucidate its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with substitutions on the benzoyl ring to explore and optimize biological activity.
This foundational guide provides the necessary technical detail and scientific rationale to launch a comprehensive investigation into this promising molecule.
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